N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[b][1,4]oxazepine ring, making it an interesting subject for research in organic chemistry and pharmacology.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-6-13-30-19-8-10-20(11-9-19)32(28,29)25-18-7-12-22-21(14-18)26(15-17(2)3)23(27)24(4,5)16-31-22/h7-12,14,17,25H,6,13,15-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTQPEDJNMPPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzo[b][1,4]oxazepine ring and subsequent functionalization to introduce the isobutyl, dimethyl, and propoxybenzenesulfonamide groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation and modification of the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its applications, focusing on its biological activity, synthesis methods, and case studies that highlight its relevance in scientific research.
Inhibition of Receptor-Interacting Protein Kinase 1 (RIP1)
One of the primary applications of this compound is its role as an inhibitor of receptor-interacting protein kinase 1 (RIP1). This kinase is crucial in regulating inflammatory responses and programmed cell death pathways. Research suggests that compounds inhibiting RIP1 can have therapeutic implications in:
- Neurodegenerative Diseases : By modulating cell death pathways, the compound may help in conditions like Alzheimer's disease.
- Inflammatory Disorders : The anti-inflammatory properties could be beneficial in treating conditions such as rheumatoid arthritis.
Medicinal Chemistry Applications
The compound's structure allows for modifications that can enhance its biological activity. For example, variations in the sulfonamide group or the propoxybenzene moiety can lead to derivatives with improved efficacy or selectivity against specific targets.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling when treated with the compound compared to control groups. This suggests its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Neuroprotective Properties
Another research effort focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings demonstrated that treatment with this compound led to improved cognitive function and reduced neuronal death.
Mechanism of Action
The mechanism by which N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would depend on the specific context of its use, such as its role in a biological system or its reactivity in a chemical process.
Comparison with Similar Compounds
Similar Compounds
- N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide
- N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide
Uniqueness
The uniqueness of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by its oxazepin and sulfonamide moieties. Its molecular formula is with a molecular weight of approximately 392.56 g/mol. The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound involves multiple steps including the formation of the oxazepin ring and the introduction of the sulfonamide group. Various methods have been reported in the literature for synthesizing related compounds, which can serve as a basis for developing synthetic routes for this specific compound .
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains. Preliminary studies suggest that it may possess moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Anticancer Potential
Recent studies have explored the anticancer potential of similar oxazepin derivatives. These compounds have shown promise in inhibiting cancer cell proliferation in vitro. For instance, compounds with structural similarities have demonstrated cytotoxic effects on human cancer cell lines including breast and colon cancer . The specific mechanisms by which this compound exerts its effects remain to be elucidated.
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Investigations into the anti-inflammatory activity of this specific compound could reveal its potential use in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds:
- Study on Antibacterial Activity : A study evaluated various sulfonamide derivatives against a panel of bacterial strains. Results indicated that modifications to the benzene ring significantly influenced antibacterial potency.
- Anticancer Research : A series of oxazepin derivatives were tested for their cytotoxic effects on cancer cell lines. The findings suggested that structural variations could enhance anticancer activity.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of this compound?
Methodological Answer:
- Employ a hybrid computational-experimental approach to reduce trial-and-error synthesis. Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, while high-throughput screening identifies optimal catalysts and solvents .
- Use reaction path search algorithms (e.g., artificial force-induced reaction method) to explore intermediates and byproducts, minimizing side reactions. Validate predictions with controlled experiments using NMR and HPLC to confirm purity (>95%) .
Q. How can researchers characterize the compound’s solubility and stability under varying conditions?
Methodological Answer:
- Conduct a Design of Experiments (DoE) to systematically assess solubility in polar/non-polar solvents (e.g., DMSO, ethanol, hexane) across pH (3–10) and temperature (4°C–50°C) gradients. Monitor stability via UV-Vis spectroscopy and LC-MS to detect degradation products .
- Apply Hansen solubility parameters and molecular dynamics simulations to predict solubility behavior, followed by empirical validation .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Prioritize target-specific assays (e.g., enzyme inhibition kinetics or receptor binding studies) using purified proteins. Use fluorescence polarization or surface plasmon resonance (SPR) for binding affinity quantification.
- Include cytotoxicity screening (e.g., MTT assay on mammalian cell lines) to rule out non-specific effects. Ensure assays are conducted in triplicate with positive/negative controls to validate reproducibility .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted reaction yields?
Methodological Answer:
- Perform multiscale modeling combining quantum mechanics (QM) for electronic interactions and molecular mechanics (MM) for bulk solvent effects. Compare simulated reaction coordinates with experimental kinetic data to identify overlooked variables (e.g., solvent polarity, steric hindrance) .
- Apply Bayesian statistics to quantify uncertainty in computational predictions and iteratively refine models using experimental feedback .
Q. What advanced reactor designs improve scalability for this compound’s synthesis?
Methodological Answer:
- Evaluate continuous-flow reactors with immobilized catalysts to enhance mass transfer and reduce side reactions. Use computational fluid dynamics (CFD) simulations to optimize flow rates and residence times .
- Integrate in-line PAT (Process Analytical Technology), such as Raman spectroscopy, for real-time monitoring of intermediate formation and purity .
Q. How should researchers address discrepancies in biological activity data across different laboratories?
Methodological Answer:
- Conduct a cross-lab reproducibility study using standardized protocols (e.g., compound storage conditions, cell passage numbers). Apply meta-analysis to identify confounding variables (e.g., assay temperature, solvent residual traces) .
- Validate findings using orthogonal methods (e.g., isothermal titration calorimetry vs. SPR for binding studies) to rule out methodological artifacts .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Combine chemoproteomics (e.g., activity-based protein profiling) with CRISPR-Cas9 knockout screens to map target engagement and genetic dependencies.
- Use molecular docking and free-energy perturbation (FEP) simulations to predict binding modes, followed by mutagenesis studies to validate critical residues .
Methodological Resources
- Statistical Design of Experiments (DoE): Use JMP or Minitab software for factorial designs to optimize reaction conditions and minimize experimental runs .
- Computational Tools: Gaussian (QM calculations), COMSOL (CFD), and Schrödinger Suite (molecular docking) .
- Data Validation: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
